molecular formula C21H30N2O5 B587050 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine CAS No. 1391053-36-3

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine

Cat. No. B587050
CAS RN: 1391053-36-3
M. Wt: 390.48
InChI Key: ANUDIDCCGVOCOU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is a chemical compound with the following alternate names: (2S)-4-Acetyloxy-2-[[2,6-dimethylphenyl)amino]carbonyl]-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester . It falls within the category of biochemicals and is primarily used for proteomics research. Notably, it is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular formula of this compound is C21H30N2O5 , and its molecular weight is approximately 390.47 g/mol . The structural arrangement consists of a piperidine ring, an acetyl group, and a tert-butyloxycarbonyl (Boc) protecting group. Visualizing the three-dimensional structure would require specialized software or molecular modeling tools.

Scientific Research Applications

Antibacterial Effects

Ropivacaine, structurally related to 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine, was compared with bupivacaine for its antibacterial effects. Clinically relevant concentrations of ropivacaine were found to possess less significant antibacterial effects compared to bupivacaine (Pere, Lindgren, & Vaara, 1999).

Pharmacological Properties

Ropivacaine's properties, including its pharmacokinetics, were studied, revealing its less lipophilic nature compared to bupivacaine. This lower lipophilicity is associated with a reduced motor blockade and decreased potential for central nervous system toxicity and cardiotoxicity (Kuthiala & Chaudhary, 2011).

Cardiotoxicity

Research comparing ropivacaine with bupivacaine showed that ropivacaine isomers have lesser cardiodepressant effects, attributed to their physicochemical differences and stereoselective properties (Graf et al., 2002).

Metabolism

A study on ropivacaine metabolism revealed that it is metabolized into several compounds by hepatic P450 in the liver. The major metabolite in human hepatic microsomes is PPX, primarily produced by CYP3A4 (Oda et al., 1995).

Anti-inflammatory Effects

Ropivacaine was found to inhibit the release of certain inflammatory mediators from human granulocytes and endothelial cells, which may contribute to its anti-inflammatory effects seen in the treatment of ulcerative colitis (Martinsson, Haegerstrand, & Dalsgaard, 1997).

Enantiomeric Purity Determination

A liquid chromatographic method was developed for determining the enantiomeric purity of S-ropivacaine in pharmaceutical formulations, highlighting the importance of enantiomeric purity in clinical applications (Dossou et al., 2011).

Use in Brachial Plexus Anaesthesia

Ropivacaine has been utilized effectively in brachial plexus anaesthesia, showing similar pharmacokinetics to bupivacaine but with a faster decrease in concentration during the elimination phase, potentially offering an advantage in terms of systemic toxicity (Marhofer et al., 1998).

properties

IUPAC Name

tert-butyl (2S)-2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-13-11-16(27-15(3)24)12-14(2)18(13)22-19(25)17-9-7-8-10-23(17)20(26)28-21(4,5)6/h11-12,17H,7-10H2,1-6H3,(H,22,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUDIDCCGVOCOU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine

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